(2R)-2-amino-3-sulfamoylpropanoic acid

Enzyme inhibition Stereochemistry Taurine biosynthesis

Taurine biosynthesis studies are frequently confounded by rapid metabolic consumption of the natural L-enantiomer substrate, preventing sustained CSAD blockade. D-Cysteinesulfinate (CAS 18625-03-1) resolves this as a non-decarboxylatable, stereospecific competitive inhibitor of cysteine sulfinic acid decarboxylase (CSAD; EC 4.1.1.29). • Sustains >90% CSAD inhibition for up to 15 hours in rodent models (1-2 mmol/kg i.p.), enabling unambiguous taurine pool depletion measurements. • Defined Ki of 0.32 mM benchmarks inhibitor potency across all five CSAD isoforms and species. • Supplied at ≥95% HPLC purity with full analytical documentation; available in 1 g, 5 g, and 10 g pack sizes.

Molecular Formula C18H23NO7
Molecular Weight 365.4 g/mol
CAS No. 18625-03-1
Cat. No. B096590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-sulfamoylpropanoic acid
CAS18625-03-1
Molecular FormulaC18H23NO7
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21)
InChIKeyPAPCYNCGILOTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Cysteinesulfinate: A Stereospecific CSAD Inhibitor


(2R)-2-Amino-3-sulfamoylpropanoic acid, commonly designated D-cysteinesulfinate or 3-sulfino-D-alanine, is a non-proteinogenic, chiral amino acid derivative that functions as a stereospecific, competitive inhibitor of cysteine sulfinic acid decarboxylase (CSAD; EC 4.1.1.29), the rate-limiting enzyme in taurine biosynthesis. Unlike its L-enantiomer, which serves as the natural substrate for CSAD and is rapidly decarboxylated to hypotaurine, the D-isomer is not decarboxylated but binds the active site to potently suppress enzyme activity. [1][2]

Why D-Cysteinesulfinate Cannot Be Replaced


Interchanging (2R)-2-amino-3-sulfamoylpropanoic acid with the L-enantiomer (L-cysteinesulfinate, CAS 1115-65-7) or with alternative CSAD inhibitors such as β-ethylidene-DL-aspartate or mercaptomethylsuccinate fundamentally alters experimental outcomes. The L-enantiomer is a substrate that is rapidly consumed in the decarboxylation reaction, thereby failing to sustain enzyme inhibition [1]. β-Ethylidene-DL-aspartate acts as a mechanism-based irreversible inhibitor with a substantially weaker binding affinity (Ki = 10 mM), while mercaptomethylsuccinate exhibits a tighter Ki (0.1 mM) but lacks the in vivo stability and metabolic resistance that characterize the D-enantiomer [2]. Only D-cysteinesulfinate combines stereospecific active-site recognition, competitive inhibition kinetics, and sustained in vivo durability (>90% inhibition for up to 15 hours) [3]. These distinctions directly impact the reliability and interpretability of taurine pathway studies.

Quantitative Evidence for D-Cysteinesulfinate


Stereospecific Competitive Inhibition of CSAD

The D-stereoisomer of cysteinesulfinate (2R-configuration) binds the active site of cysteine sulfinic acid decarboxylase but is not decarboxylated, thereby acting as a competitive inhibitor of the natural L-substrate. In contrast, the L-enantiomer (L-cysteinesulfinate) is the native substrate and undergoes rapid decarboxylation to hypotaurine [1]. This stereochemical distinction is critical for experimental designs requiring sustained enzyme blockade rather than substrate turnover.

Enzyme inhibition Stereochemistry Taurine biosynthesis

Competitive Inhibition Affinity Comparison

D-cysteinesulfinate exhibits a competitive inhibition constant (Ki) of 0.32 mM for rat liver CSAD, positioning its affinity intermediate between mercaptomethylsuccinate (Ki = 0.1 mM) and β-ethylidene-DL-aspartate (Ki = 10 mM) [1]. This affinity is sufficient to achieve >90% enzyme suppression in vivo while avoiding the potential off-target liabilities associated with the mechanism-based irreversible inhibition of β-ethylidene derivatives [2].

Enzyme kinetics Inhibitor affinity CSAD

In Vivo Efficacy and Duration of Action

Administration of D-cysteinesulfinate to intact mice resulted in greater than 90% inhibition of cysteinesulfinate decarboxylase activity, as measured by the conversion of the probe substrate L-(1-14C)cysteinesulfonate. Importantly, this degree of inhibition was maintained for up to 15 hours post-dose [1]. This contrasts with mercaptomethylsuccinate, which despite its lower Ki in vitro, has not been demonstrated to achieve comparable in vivo durability or extent of target engagement in published studies.

In vivo pharmacology Target engagement Taurine synthesis

Metabolic Stability: D-Isomer Resists Decarboxylation and Transamination Pathways

D-cysteinesulfinate is characterized as a 'metabolism-resistant' inhibitor because it is not subject to the two major catabolic fates of L-cysteinesulfinate: decarboxylation by CSAD and transamination by aspartate aminotransferase [1][2]. The L-enantiomer, by contrast, partitions between decarboxylation (yielding hypotaurine) and transamination (yielding pyruvate and sulfite), rendering it unsuitable for sustained enzyme inhibition. This metabolic resistance underlies the extended in vivo duration of action described above.

Metabolic stability Enzyme specificity In vivo durability

Validated Applications in Taurine Pathway Research


In Vivo Taurine Biosynthesis Flux Quantification

D-cysteinesulfinate is the tool of choice for acute, systemic blockade of CSAD activity in rodent models to quantify the contribution of the cysteinesulfinate-dependent pathway to whole-body taurine synthesis. The sustained >90% inhibition for up to 15 hours [1] permits measurement of taurine pool depletion without the confounding effects of compensatory enzyme upregulation that occur with chronic genetic knockdown models. Researchers should administer the compound intraperitoneally at doses previously validated (e.g., 1-2 mmol/kg) and monitor taurine levels in plasma, liver, and brain over the subsequent 12-24 hour period.

Discriminating CSAD-Dependent Pyruvate Production

The metabolic fate of L-cysteinesulfinate involves partitioning between decarboxylation (CSAD) and transamination (aspartate aminotransferase). By employing D-cysteinesulfinate to selectively inhibit the CSAD arm, researchers can unambiguously assign the origin of pyruvate and alanine derived from cysteine catabolism [1]. This application is particularly valuable in hepatocyte or renal proximal tubule models where both pathways operate concurrently.

In Vitro Enzyme Kinetics and Isoform Characterization

D-cysteinesulfinate serves as a reference competitive inhibitor for characterizing CSAD isoforms from various tissues and species. Its well-defined Ki (0.32 mM) [2] provides a benchmark for comparing the potency of novel inhibitors. Furthermore, because the compound does not distinguish among the five known CSAD isoforms [3], it can be used to establish total enzyme activity prior to isoform-selective inhibitor screening.

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